molecular formula C11H26O2Si B6599374 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol CAS No. 126680-65-7

5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol

Cat. No.: B6599374
CAS No.: 126680-65-7
M. Wt: 218.41 g/mol
InChI Key: GAAOKOSJNUIMRV-UHFFFAOYSA-N
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Description

5-[(tert-Butyldimethylsilyl)oxy]pentan-2-ol is an organic compound with the molecular formula C11H26O2Si. It is a derivative of pentanol, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis, particularly in the protection of alcohols due to the stability of the TBDMS group under various reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol typically involves the protection of pentan-2-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Pentan-2-ol+TBDMSCl+BaseThis compound+HCl\text{Pentan-2-ol} + \text{TBDMSCl} + \text{Base} \rightarrow \text{this compound} + \text{HCl} Pentan-2-ol+TBDMSCl+Base→this compound+HCl

Industrial Production Methods

This would include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-[(tert-Butyldimethylsilyl)oxy]pentan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The TBDMS group can be removed using tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).

Major Products Formed

Scientific Research Applications

5-[(tert-Butyldimethylsilyl)oxy]pentan-2-ol is used in various scientific research applications:

    Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.

    Biology: It can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol primarily involves the protection of the hydroxyl group. The TBDMS group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other functional groups in the molecule. The protection is typically reversible, allowing for the regeneration of the free hydroxyl group under specific conditions, such as treatment with TBAF .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(tert-Butyldimethylsilyl)oxy]ethanol
  • 3-[(tert-Butyldimethylsilyl)oxy]propanol
  • 4-[(tert-Butyldimethylsilyl)oxy]butanol

Uniqueness

5-[(tert-Butyldimethylsilyl)oxy]pentan-2-ol is unique due to its specific chain length and the position of the hydroxyl group. This makes it particularly useful in the synthesis of certain polymers and complex organic molecules where precise control over the structure is required .

Biological Activity

5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol, also known by its CAS number 126680-65-7, is a silylated alcohol that has garnered attention in various fields of biological research. This compound is characterized by a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis and potential pharmaceutical applications.

  • Molecular Formula : C₉H₂₀O₂Si
  • Molecular Weight : 188.35 g/mol
  • Structure : The presence of the TBDMS group provides steric hindrance, which can influence the compound's reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The TBDMS group can undergo hydrolysis under certain conditions, releasing the active alcohol component, which may participate in biochemical pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that silylated compounds may possess antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The structural characteristics of this compound may allow it to act as an inhibitor for specific enzymes, potentially influencing metabolic pathways.
  • Pharmacological Potential : The compound's stability and solubility make it a candidate for drug development, particularly in the design of prodrugs that release active pharmaceutical ingredients upon metabolic conversion.

Case Studies

  • Synthesis and Biological Evaluation :
    A study focused on synthesizing a series of silylated alcohols, including this compound, evaluated their effects on various biological systems. The results indicated that these compounds could modulate enzyme activity and demonstrate cytotoxic effects against certain cancer cell lines .
  • Antimicrobial Studies :
    In a comparative study of silylated compounds, this compound showed promising results against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis .
  • Pharmacokinetics :
    Pharmacokinetic studies indicated that the TBDMS group enhances the absorption and bioavailability of the compound when administered in vivo. This property is crucial for its potential use as a therapeutic agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionModulation of specific enzyme activity
CytotoxicityInduction of apoptosis in cancer cells
PharmacokineticsEnhanced absorption and bioavailability

Properties

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxypentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26O2Si/c1-10(12)8-7-9-13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAOKOSJNUIMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCO[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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